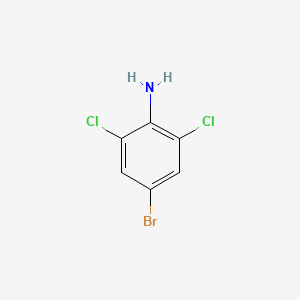

4-Bromo-2,6-dichloroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,6-dichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPQBZKNXJZARBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219989 | |

| Record name | 4-Bromo-2,6-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697-88-1 | |

| Record name | 4-Bromo-2,6-dichloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,6-dichloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000697881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2,6-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2,6-dichloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-bromo-2,6-dichloroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 4-bromo-2,6-dichloroaniline. The information is intended to support research and development activities in medicinal chemistry, agrochemicals, and material science where this versatile intermediate is employed.

Core Chemical and Physical Properties

This compound is a halogenated aromatic amine that serves as a key building block in organic synthesis. Its physical and chemical characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄BrCl₂N | [1][2][3] |

| Molecular Weight | 240.91 g/mol | [4][1][2][5] |

| CAS Number | 697-88-1 | [4][1][6][7] |

| Appearance | White to cream solid (crystals or powder) | [4][6] |

| Melting Point | 83-87 °C | [4][7][8][9][10] |

| Boiling Point | 256.5 °C at 760 mmHg | [4][10] |

| Density | 1.827 g/cm³ | [4][10] |

| Solubility | Insoluble in water; soluble in many common organic solvents.[11] Halogenated anilines are generally soluble in a range of organic solvents due to the nonpolar, aromatic nature of the benzene ring.[11] The large hydrophobic structure makes it sparingly soluble or practically insoluble in water.[11] | |

| InChI Key | NPQBZKNXJZARBJ-UHFFFAOYSA-N | [1][2][5][6][8][9] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Data Highlights | Source(s) |

| ¹H NMR | Spectra available, typically run in CDCl₃. | [12] |

| ¹³C NMR | Spectra available from sources such as John Wiley & Sons, Inc. | [1] |

| Infrared (IR) | The NIST WebBook provides the gas-phase IR spectrum.[2][13] PubChem also lists ATR-IR spectral data.[1] | |

| Mass Spectrometry | Electron ionization mass spectrum data is available through the NIST WebBook. | [2][14] |

Reactivity Profile

The reactivity of this compound is dictated by the electronic effects of the halogen and amino substituents on the aromatic ring.

Palladium-Catalyzed Cross-Coupling Reactions:

In common cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira, the reactivity of the carbon-halogen bond is a critical factor.[15] The bond strength follows the trend C-I > C-Br > C-Cl, with the weaker bonds being more reactive towards oxidative addition to the palladium catalyst.[15] Consequently, for this compound, reactions are most likely to occur at the C-Br position.[15]

Nucleophilic Aromatic Substitution (SNAr):

In SNAr reactions, the trend is reversed. The high electronegativity of the chlorine atoms withdraws electron density from the aromatic ring, making it more susceptible to nucleophilic attack.[15] Therefore, the chlorine atoms are the preferred leaving groups in SNAr reactions with this compound.[15] The presence of the electron-donating amino group generally disfavors SNAr unless strong activating groups are present or very strong nucleophiles are used.[15]

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily starting from 2,6-dichloroaniline.

Method 1: Photobromination

-

Reactants: 2,6-dichloroaniline, pure bromine.[4]

-

Procedure:

-

Add 2,6-dichloroaniline to a reaction kettle.

-

Under a light source, add pure bromine dropwise.

-

Control the reaction temperature and rate to facilitate the photobromination reaction.

-

The product, this compound, is generated and can be isolated through crystallization, filtration, centrifugation, and drying.[4]

-

Method 2: Free Radical Bromination

-

Reactants: 2,6-dichloroaniline, N-bromosuccinimide (NBS), benzoyl peroxide (BPO).[4]

-

Solvent: Carbon tetrachloride.[4]

-

Procedure:

-

Combine 2,6-dichloroaniline, carbon tetrachloride, NBS, and BPO in a reaction vessel.

-

Heat the reaction mixture to 60°C for 7 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography (petroleum ether:ethyl acetate = 10:1) to yield a light yellow solid.[4]

-

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[16][17] It causes skin and serious eye irritation and may cause respiratory irritation.[16][17]

-

Precautionary Measures:

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[17]

-

In case of skin contact: Wash with plenty of soap and water.[17]

-

If inhaled: Remove the person to fresh air and keep at rest in a position comfortable for breathing.[17]

-

If swallowed: Rinse mouth and call a POISON CENTER or doctor/physician if you feel unwell.[17]

-

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[17] It is also noted to be moisture and air sensitive.[16]

Applications

This compound is a valuable intermediate in the synthesis of various fine chemicals. It is used in the preparation of pesticides, dyes, and pharmaceutical compounds.[4] Notably, it is a reagent for preparing GABA receptor antagonist insecticides.[4][7] It is also a precursor in the synthesis of propanil, linuron, and azo dyes.[4]

References

- 1. This compound | C6H4BrCl2N | CID 69680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. Page loading... [guidechem.com]

- 5. This compound (CAS 697-86-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. A14884.22 [thermofisher.com]

- 7. This compound | 697-88-1 [chemicalbook.com]

- 8. This compound 97 697-88-1 [sigmaaldrich.com]

- 9. 4-溴-2,6-二氯苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. chembk.com [chembk.com]

- 11. benchchem.com [benchchem.com]

- 12. This compound(697-88-1) 1H NMR [m.chemicalbook.com]

- 13. This compound [webbook.nist.gov]

- 14. This compound [webbook.nist.gov]

- 15. benchchem.com [benchchem.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structure Elucidation of 4-bromo-2,6-dichloroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 4-bromo-2,6-dichloroaniline, a key intermediate in the synthesis of various fine chemicals, including pharmaceuticals and agrochemicals.[1] This document details the analytical techniques and experimental protocols used to confirm the molecular structure and purity of this compound.

Physicochemical Properties

This compound is a solid at room temperature with a melting point range of 83-87 °C.[2] Its key identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₄BrCl₂N | [3] |

| Molecular Weight | 240.91 g/mol | [2][3] |

| CAS Number | 697-88-1 | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2,6-dichloro-4-bromoaniline, (4-Bromo-2,6-dichlorophenyl)amine | [2][3] |

| Appearance | White to cream crystals or powder | [1][2] |

| Melting Point | 83-87 °C | [2] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily involving the bromination of 2,6-dichloroaniline.

Experimental Protocol: Bromination of 2,6-dichloroaniline using N-Bromosuccinimide (NBS)

This method utilizes N-bromosuccinimide as the brominating agent and benzoyl peroxide as a radical initiator.[1]

Materials:

-

2,6-dichloroaniline

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

In a reaction vessel, dissolve 2,6-dichloroaniline in carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture to 60 °C and maintain for 7 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate (10:1 v/v) as the eluent, to yield this compound as a light-yellow solid.[1]

Caption: Synthesis workflow for this compound.

Structure Elucidation via Spectroscopic Methods

The structure of this compound is unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show two main signals: a singlet for the two equivalent aromatic protons and a broad singlet for the two amine protons. The aromatic protons are equivalent due to the symmetrical substitution pattern of the benzene ring.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will exhibit four distinct signals corresponding to the four unique carbon environments in the molecule. The symmetry of the molecule results in the equivalence of C-2 and C-6, as well as C-3 and C-5.

| ¹H NMR | ¹³C NMR |

| Chemical Shift (δ) ppm | Assignment |

| ~7.3 (s, 2H) | Aromatic H-3, H-5 |

| ~4.5 (br s, 2H) | -NH₂ |

Note: The exact chemical shifts may vary depending on the solvent and instrument used. The values presented are typical for this class of compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the amine group and the C-C bonds of the aromatic ring, as well as absorptions corresponding to the carbon-halogen bonds.

| Frequency (cm⁻¹) | Vibrational Mode |

| 3400 - 3300 | N-H stretching (amine) |

| 1600 - 1450 | C=C stretching (aromatic ring) |

| 1300 - 1000 | C-N stretching (aromatic amine) |

| 800 - 600 | C-Cl stretching |

| 600 - 500 | C-Br stretching |

Note: This table provides a general range for the expected vibrational frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

The most abundant peaks in the mass spectrum correspond to the molecular ion [M]⁺ and its isotopes. The base peak is observed at m/z 241, with other significant peaks at m/z 239 and 243, reflecting the isotopic distribution of bromine and chlorine.[3]

Proposed Fragmentation Pathway: The primary fragmentation of the molecular ion likely involves the loss of a halogen atom or other small neutral molecules.

Caption: Potential fragmentation pathways for this compound in mass spectrometry.

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound.

Experimental Protocol: Reversed-Phase HPLC

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column

Mobile Phase:

-

A mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[4]

Procedure:

-

Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

-

Prepare the sample solution by dissolving the synthesized product in the mobile phase.

-

Set the HPLC parameters (e.g., flow rate, injection volume, and detector wavelength).

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the peak corresponding to this compound by comparing the retention time with the standard.

-

Calculate the purity of the sample based on the peak area.

Caption: Workflow for purity analysis of this compound by HPLC.

Biological Relevance

While primarily a synthetic intermediate, this compound serves as a precursor in the preparation of biologically active molecules. Notably, it is used in the synthesis of certain 4-alkyl-1-phenylpyrazole and 4-alkyl-1-phenyltrioxabicyclooctane derivatives, which have been investigated as GABA receptor antagonist insecticides.[5] This highlights the importance of its structural integrity and purity for the development of new agrochemicals and potentially other bioactive compounds.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic and chromatographic techniques. The data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry provide a complete and unambiguous confirmation of its molecular structure. The detailed experimental protocols for its synthesis and analysis outlined in this guide serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, ensuring the quality and consistency of this important chemical intermediate.

References

An In-depth Technical Guide to the Synthesis of 4-bromo-2,6-dichloroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-bromo-2,6-dichloroaniline, a key intermediate in the production of pharmaceuticals and agrochemicals.[1] The document details the prevalent synthesis pathways, experimental protocols, and relevant chemical data to support research and development activities.

Core Chemical Data

A summary of the essential quantitative data for the compounds involved in the primary synthesis pathway is presented below for easy reference and comparison.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| 2,6-dichloroaniline | C₆H₅Cl₂N | 162.02 | 39-41 | 221 | 1.357 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 175-180 (dec.) | - | 2.098 |

| Benzoyl Peroxide (BPO) | C₁₄H₁₀O₄ | 242.23 | 103-105 (dec.) | - | 1.334 |

| This compound | C₆H₄BrCl₂N | 240.91 | 83-87 | 256.5 | 1.827 |

Synthesis Pathway and Mechanism

The most common and efficient laboratory-scale synthesis of this compound involves the electrophilic aromatic substitution of 2,6-dichloroaniline. The chloro- substituents are ortho-, para-directing, but the bulky nature of the chlorine atoms sterically hinders the ortho positions, favoring substitution at the para position. The amino group is a strong activating group, further facilitating the substitution.

A widely used method employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide (BPO).[1] This approach offers good selectivity for the para-position and avoids the handling of liquid bromine.

Experimental Protocols

The following are detailed experimental methodologies for the synthesis of this compound.

Method 1: Bromination using N-Bromosuccinimide (NBS)

This method is preferred for its selectivity and ease of handling of reagents.

Materials:

-

2,6-dichloroaniline

-

N-Bromosuccinimide (NBS)

-

Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄)

-

Petroleum ether

-

Ethyl acetate

-

Reaction flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Thin Layer Chromatography (TLC) apparatus

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

In a reaction flask, combine 2,6-dichloroaniline, 30 mL of carbon tetrachloride, N-bromosuccinimide, and a catalytic amount of benzoyl peroxide.[1]

-

Heat the reaction mixture to 60°C and maintain this temperature for 7 hours with continuous stirring.[1]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, as indicated by the disappearance of the starting material, allow the mixture to cool to room temperature.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]

-

Purify the crude product by column chromatography using a mobile phase of petroleum ether and ethyl acetate in a 10:1 ratio.[1]

-

Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a light yellow solid. A yield of 1.20 g has been reported for a specific, un-quantified starting amount.[1]

Method 2: Direct Bromination with Elemental Bromine

This method involves the use of liquid bromine and requires appropriate safety precautions.

Materials:

-

2,6-dichloroaniline

-

Pure bromine

-

Reaction kettle with a light source

-

Apparatus for crystallization, filtration, centrifugation, and drying

Procedure:

-

Add 2,6-dichloroaniline to the reaction kettle.

-

Under illumination from a light source, add pure bromine dropwise to the reaction mixture.[1]

-

Carefully control the reaction temperature and the rate of bromine addition.

-

The photobromination reaction leads to the formation of this compound.

-

After the reaction is complete, the product is isolated through crystallization, followed by filtration, centrifugation, and drying to obtain the final product.[1]

Alternative Multi-Step Synthesis Approach

A more complex, multi-step synthesis pathway has also been developed, which can be advantageous for specific applications or when starting from different precursors. This process involves the protection of the amine group, followed by sequential halogenation and deprotection.

This integrated process often occurs in an acetic acid medium without the isolation of intermediates.[2][3][4] The initial acetylation step protects the amino group and prevents over-halogenation.[2][3][4] Subsequent bromination at the para-position is followed by chlorination at the ortho-positions.[2][3] The final step involves the hydrolysis of the acetamido group to yield the desired aniline.[2][3][4]

Safety and Handling

This compound is harmful if swallowed and causes skin irritation.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).

References

- 1. Page loading... [wap.guidechem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides - Google Patents [patents.google.com]

- 4. US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]

- 5. This compound | C6H4BrCl2N | CID 69680 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 4-Bromo-2,6-dichloroaniline (CAS No. 697-88-1): Properties, Synthesis, and Applications in Drug Development

Abstract

4-Bromo-2,6-dichloroaniline is a key halogenated aromatic amine that serves as a versatile intermediate in the synthesis of a wide range of fine chemicals. Its unique substitution pattern, featuring a reactive bromine atom and two deactivating chlorine atoms, allows for selective functionalization, making it a valuable building block for complex molecules. This guide provides an in-depth overview of its physicochemical properties, spectroscopic profile, synthesis methodologies, chemical reactivity, and applications, with a particular focus on its utility for researchers and professionals in the fields of medicinal chemistry and drug development. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting.

Physicochemical and Spectroscopic Profile

This compound is typically a light brown or cream-colored crystalline solid at room temperature.[1][2] Its structural and physical properties are fundamental to its role in chemical synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 697-88-1 | [3][4][5] |

| Molecular Formula | C₆H₄BrCl₂N | [3][4] |

| Molecular Weight | 240.91 g/mol | [3][4][5][6] |

| Melting Point | 83 - 88 °C | [1][3][5] |

| Boiling Point | 256.5 °C (Predicted) | [3] |

| Density | 1.827 g/cm³ (Predicted) | [3] |

| Appearance | Light brown crystalline solid, Cream powder | [1][2] |

| pKa | 0.00 ± 0.10 (Predicted) | |

| InChI Key | NPQBZKNXJZARBJ-UHFFFAOYSA-N | [4][5] |

| SMILES | C1=C(C=C(C(=C1Cl)N)Cl)Br | [4] |

Table 2: Spectroscopic Data Availability

| Spectroscopy Type | Availability / Source |

| ¹H NMR | Available from multiple sources.[4][7] |

| ¹³C NMR | Available from multiple sources.[4] |

| Mass Spectrometry (MS) | GC-MS data available from NIST and other databases.[4][8] |

| Infrared (IR) | FTIR and ATR-IR spectra available.[4][8] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the selective bromination of 2,6-dichloroaniline. The para-position to the activating amino group is highly susceptible to electrophilic substitution.

Common Synthesis Route: Free Radical Bromination

A widely cited laboratory method involves the free-radical bromination of 2,6-dichloroaniline using N-bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide (BPO) as a radical initiator.[3] This method offers good yields and is relatively straightforward to perform.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established laboratory procedures for the synthesis of this compound from 2,6-dichloroaniline.[3]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichloroaniline.

-

Reagent Addition: Add carbon tetrachloride to dissolve the starting material. Subsequently, add N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (BPO).[3]

-

Reaction Conditions: The reaction mixture is heated to 60°C and maintained at this temperature for approximately 7 hours.[3] The progress of the reaction should be monitored periodically using Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), the mixture is cooled to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.[3]

-

Purification: The resulting crude solid is purified by column chromatography on silica gel.[3] A common eluent system is a 10:1 mixture of petroleum ether and ethyl acetate.[3]

-

Product Isolation: Fractions containing the desired product are combined and the solvent is evaporated to yield this compound, typically as a light-colored solid.[3]

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the differential reactivity of its halogen substituents. In modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the general trend: I > Br > Cl.[9] This hierarchy is crucial for medicinal chemists designing multi-step synthetic routes.

The carbon-bromine (C-Br) bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the stronger, more electron-rich carbon-chlorine (C-Cl) bonds.[9] This allows for selective functionalization at the 4-position of the aniline ring while leaving the 2- and 6-positions untouched. This makes the compound an ideal substrate for reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.

Conversely, for nucleophilic aromatic substitution (SNAr) reactions, the presence of the highly electronegative chlorine atoms makes the aromatic ring more electron-deficient and thus more susceptible to nucleophilic attack compared to its diiodo- or dibromo-analogs.[9] However, the strong electron-donating nature of the amino group generally disfavors SNAr unless very strong nucleophiles or specific reaction conditions are employed.[9]

Caption: Reactivity hierarchy in palladium-catalyzed cross-coupling reactions.

Applications in Research and Drug Development

This compound is a valuable precursor in several areas of chemical manufacturing, including pharmaceuticals, agrochemicals, and dyes.[3][10] Its demand has grown with the rise of new fluoroquinolone-based antibacterial drugs.[3]

-

Pharmaceuticals: It is a key starting material for certain third-generation fluoroquinolone antibiotics.[3] The aniline scaffold is a common feature in many biologically active molecules, and this compound provides a robust entry point for building complex drug candidates.

-

Agrochemicals: The compound is used in the synthesis of GABA (gamma-aminobutyric acid) receptor antagonist insecticides.[3][11] Specifically, it is a reagent for preparing 4-alkyl-1-phenylpyrazole and 4-alkyl-1-phenyltrioxabicyclooctane derivatives.[3][11] It is also a precursor for herbicides like propanil and linuron.[3]

-

Dyes and Pigments: It serves as an intermediate in the production of various azo dyes.[3]

Caption: Key application pathways for this compound.

Safety and Handling

This compound is classified as harmful and an irritant. Proper safety precautions are essential when handling this chemical.

Table 3: GHS Hazard Information

| Category | Information |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[4] H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4] |

Note: Some suppliers may also list H312 (Harmful in contact with skin) and H332 (Harmful if inhaled).[4]

Table 4: Recommended Handling and Storage

| Aspect | Recommendation | Source(s) |

| Ventilation | Use only outdoors or in a well-ventilated area, such as under a fume hood. | [1] |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is recommended if dust is generated. | [1][5] |

| Handling Practices | Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | [1][12] |

| Storage Conditions | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Store locked up. Protect from light, moisture, and air. Store under an inert atmosphere. | [1][12] |

First Aid Measures

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][12]

-

Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice.[1][12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical attention.[1][12]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[1]

Conclusion

This compound is a strategically important chemical intermediate with significant value in organic synthesis. Its well-defined physicochemical properties and, most notably, the differential reactivity of its halogen substituents, provide chemists with a powerful tool for the regioselective construction of complex molecules. For professionals in drug development and agrochemical research, this compound offers a reliable and versatile scaffold for creating novel entities with potential biological activity. Adherence to strict safety and handling protocols is paramount to mitigate the associated health risks and ensure its effective and safe utilization in research and manufacturing.

References

- 1. fishersci.com [fishersci.com]

- 2. A14884.22 [thermofisher.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C6H4BrCl2N | CID 69680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 97 697-88-1 [sigmaaldrich.com]

- 6. 4-溴-2,6-二氯苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound(697-88-1) 1H NMR [m.chemicalbook.com]

- 8. This compound [webbook.nist.gov]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. This compound | 697-88-1 [chemicalbook.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

Technical Guide: Physicochemical Properties of 4-Bromo-2,6-dichloroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-dichloroaniline is a halogenated aromatic amine of significant interest in synthetic organic chemistry. Its trifunctional nature, possessing bromine, chlorine, and amino substituents on a benzene ring, makes it a versatile intermediate in the preparation of a variety of complex molecules. Notably, it serves as a crucial building block in the synthesis of certain agrochemicals, particularly a class of potent GABA (gamma-aminobutyric acid) receptor antagonist insecticides. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, enabling optimization of reaction conditions, purification protocols, and formulation strategies. This technical guide provides a comprehensive overview of the core physical properties of this compound, supported by detailed experimental methodologies and a visualization of its application in synthetic pathways.

Core Physical and Chemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below. These values have been compiled from various chemical suppliers and databases.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₄BrCl₂N | [1] |

| Molecular Weight | 240.91 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 83-87 °C | [2] |

| Boiling Point | 256.5 °C (Predicted) | [2] |

| Density | 1.827 g/cm³ (Predicted) | [2] |

| CAS Number | 697-88-1 | [1] |

Table 2: Spectroscopic Data Summary for this compound

| Spectroscopic Technique | Key Data Points | Reference |

| Infrared (IR) Spectroscopy | Gas Phase Spectrum Available | [3][4] |

| Mass Spectrometry (MS) | Electron Ionization Mass Spectrum Available | [3][4] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Data available in spectral databases | N/A |

Experimental Protocols

The following sections detail generalized experimental procedures for the determination of the key physical properties of solid organic compounds like this compound. These protocols are based on standard laboratory techniques.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

A small sample of dry this compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound (2-3 mm in height) is packed into the sealed end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the sample.

Solubility Profile Determination

Objective: To qualitatively assess the solubility of the compound in various solvents.

Apparatus:

-

Small test tubes

-

Vortex mixer

-

Spatula

-

Graduated pipettes

Procedure:

-

A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

-

A measured volume of a specific solvent (e.g., 1 mL of water, ethanol, acetone, toluene, etc.) is added to each test tube.

-

The test tubes are agitated using a vortex mixer for a set period (e.g., 1 minute).

-

The mixture is visually inspected to determine if the solid has completely dissolved.

-

Solubility is categorized as soluble, sparingly soluble, or insoluble based on the visual observation. Due to its halogenated and aromatic nature, this compound is expected to be poorly soluble in water but soluble in common organic solvents.

Spectroscopic Analysis

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

-

Approximately 10-20 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

The sample is gently agitated to ensure complete dissolution.

-

The NMR tube is placed in the spectrometer.

-

Standard acquisition parameters for ¹H and ¹³C NMR are utilized, including appropriate pulse sequences, acquisition times, and relaxation delays.

Objective: To identify the functional groups present in the molecule.

Procedure (Attenuated Total Reflectance - ATR):

-

A small amount of the solid this compound is placed directly onto the ATR crystal of the FTIR spectrometer.

-

The pressure arm is lowered to ensure good contact between the sample and the crystal.

-

The IR spectrum is recorded over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure (Electron Ionization - EI):

-

A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

The sample is vaporized and then ionized by a beam of high-energy electrons.

-

The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

Synthetic Application and Visualization

This compound is a key intermediate in the synthesis of phenylpyrazole insecticides, such as fipronil and its analogs. These insecticides act as non-competitive antagonists of the GABA receptor in insects, leading to central nervous system disruption. The following diagram illustrates a generalized synthetic pathway to a phenylpyrazole insecticide starting from this compound.

Caption: Generalized synthetic pathway from this compound to a phenylpyrazole insecticide.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound, a compound of considerable importance in the synthesis of agrochemicals. The tabulated data, coupled with the generalized experimental protocols, offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. The visualization of its synthetic utility further underscores its role as a key building block in the creation of complex and biologically active molecules. A comprehensive understanding of these fundamental characteristics is critical for the safe and efficient handling, reaction optimization, and application of this versatile chemical intermediate.

References

A Technical Guide to 4-Bromo-2,6-dichloroaniline: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 4-bromo-2,6-dichloroaniline, a key intermediate in the synthesis of various fine chemicals, including pharmaceuticals and pesticides. The document details its physicochemical properties, outlines experimental protocols for its synthesis, and illustrates its relevance in the context of GABA receptor antagonist insecticides.

Core Properties of this compound

This compound is a halogenated aniline derivative with the chemical formula C₆H₄BrCl₂N. Its molecular structure and properties make it a valuable building block in organic synthesis.

Table 1: Physicochemical and Identification Data for this compound

| Property | Value |

| Molecular Weight | 240.91 g/mol [1] |

| Molecular Formula | C₆H₄BrCl₂N[1][2][3] |

| CAS Number | 697-88-1[1][2][3] |

| Melting Point | 83-87 °C[2] |

| Boiling Point | 256.5 °C (at 760 mmHg)[2] |

| Density | 1.827 g/cm³[2] |

| IUPAC Name | This compound[1] |

| Synonyms | 2,6-dichloro-4-bromoaniline[2] |

| Appearance | White to light brown crystalline solid[2][4] |

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through various methods. Below are detailed protocols for two common laboratory-scale procedures starting from 2,6-dichloroaniline.

Protocol 1: Synthesis via Free Radical Bromination using NBS

This protocol describes the synthesis using N-Bromosuccinimide (NBS) as the brominating agent and Benzoyl Peroxide (BPO) as a radical initiator.[2]

Materials:

-

2,6-dichloroaniline

-

Carbon tetrachloride (CCl₄)

-

N-Bromosuccinimide (NBS)

-

Benzoyl Peroxide (BPO)

-

Petroleum ether

-

Ethyl acetate

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) apparatus

-

Column chromatography setup

Procedure:

-

In a round-bottom flask, combine 2,6-dichloroaniline, 30 mL of carbon tetrachloride, N-bromosuccinimide, and a catalytic amount of benzoyl peroxide.

-

Equip the flask with a condenser and place it in a heating mantle on a magnetic stirrer.

-

Heat the reaction mixture to 60°C and maintain this temperature for 7 hours, with continuous stirring.

-

Monitor the progress of the reaction periodically using TLC.

-

Once the reaction is complete (indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

-

Remove the solvent (carbon tetrachloride) under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by column chromatography using a mobile phase of petroleum ether and ethyl acetate in a 10:1 ratio.

-

Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a light yellow solid.

Protocol 2: Synthesis via Photobromination

This protocol utilizes liquid bromine and light to induce the bromination of 2,6-dichloroaniline.[2]

Materials:

-

2,6-dichloroaniline

-

Pure liquid bromine (Br₂)

-

Suitable reaction vessel (e.g., quartz flask)

-

Light source (e.g., UV lamp)

-

Stirring apparatus

-

Filtration and centrifugation equipment

-

Drying oven

Procedure:

-

Place 2,6-dichloroaniline into the reaction vessel.

-

Begin stirring the material and turn on the light source directed at the vessel.

-

Under these light conditions, add pure bromine dropwise to the reaction mixture.

-

Carefully control the rate of bromine addition and the reaction temperature to ensure selective bromination at the para-position.

-

After the addition is complete, continue the reaction until completion, monitoring as necessary.

-

Upon completion, the product is induced to crystallize from the reaction mixture.

-

Isolate the solid product via filtration.

-

Further purify and dry the product using centrifugation and a drying oven to obtain the final this compound.

Visualized Workflows and Pathways

Experimental Workflow: Synthesis via Free Radical Bromination

The following diagram illustrates the key steps and components involved in the synthesis of this compound using NBS and BPO.

References

An In-depth Technical Guide to the Solubility of 4-Bromo-2,6-dichloroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 4-Bromo-2,6-dichloroaniline

This compound is a halogenated aromatic amine with the chemical formula C₆H₄BrCl₂N.[1] Its structure, featuring a benzene ring substituted with a bromine atom, two chlorine atoms, and an amino group, makes it a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[2] Understanding its solubility in different organic solvents is crucial for its application in chemical reactions, purification processes, and formulation development.

Key Physicochemical Properties:

-

Molecular Weight: 240.91 g/mol

-

Melting Point: 83-87 °C

-

Appearance: White to cream-colored crystals or powder[3]

Solubility Profile

Qualitative Solubility in Organic Solvents

Quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly accessible literature. However, based on the general principles of solubility for halogenated anilines, a qualitative assessment can be made.[4] Halogenated anilines are generally expected to be soluble in a range of common organic solvents due to the nonpolar, aromatic nature of the benzene ring and the presence of halogen atoms that can participate in van der Waals interactions.[4]

The solubility is influenced by the polarity of the solvent and the specific interactions between the solute and solvent molecules. The expected solubility trend is as follows:

| Solvent Class | Examples | Expected Solubility | Rationale |

| Polar Aprotic | Acetone, Ethyl Acetate | Soluble | These solvents can engage in dipole-dipole interactions with the polar C-Br, C-Cl, and C-N bonds of the this compound molecule.[4] |

| Polar Protic | Ethanol, Methanol | Moderately Soluble | The amine group can form hydrogen bonds with protic solvents, contributing to solubility.[4] |

| Nonpolar | Toluene, Hexane | Soluble | The nonpolar aromatic ring and halogen atoms will interact favorably with nonpolar solvents through London dispersion forces.[4] |

| Chlorinated | Dichloromethane, Chloroform | Soluble | "Like dissolves like" principle suggests good solubility due to similar chemical nature. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a solvent.[5][6][7]

Gravimetric Method

This method involves preparing a saturated solution of the solute in the solvent of interest, taking a known volume of the saturated solution, evaporating the solvent, and weighing the remaining solute.[6][7]

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Constant temperature shaker or water bath

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.

-

-

Sample Collection:

-

Once equilibrium is reached, allow the solution to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to match the equilibration temperature.

-

Filter the collected supernatant through a syringe filter (of a material compatible with the solvent) to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Transfer a precise volume of the clear, saturated filtrate into a pre-weighed, dry evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, an oven or vacuum oven at a temperature below the melting point of the solute can be used.

-

Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.

-

Weigh the dish or vial containing the dried solute.

-

Repeat the drying and weighing process until a constant weight is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish/vial from the final weight.

-

The solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Solubility ( g/100 mL) = (Mass of solute in g / Volume of filtrate in mL) x 100

Experimental Workflow Diagram

Caption: Figure 1: Workflow for determining solubility via the gravimetric method.

Synthesis of this compound

Understanding the synthesis of this compound is important for its production and for appreciating its potential impurities. Several methods for its synthesis have been reported. One common approach involves the bromination of 2,6-dichloroaniline.[2]

Representative Synthesis Protocol

A method for the synthesis of this compound involves the direct bromination of 2,6-dichloroaniline.

Materials:

-

2,6-dichloroaniline

-

Bromine

-

A suitable solvent (e.g., a non-reactive organic solvent)

Procedure:

-

Dissolve 2,6-dichloroaniline in a suitable solvent in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Cool the solution to a controlled temperature.

-

Slowly add a stoichiometric amount of bromine dropwise to the solution while stirring. The reaction temperature should be carefully monitored and maintained.

-

After the addition is complete, continue stirring the reaction mixture for a specified period to ensure the reaction goes to completion.

-

Upon completion, the reaction mixture can be worked up by washing with a reducing agent solution (e.g., sodium bisulfite) to remove any excess bromine, followed by washing with a base (e.g., sodium bicarbonate) to neutralize any acid formed.

-

The organic layer is then separated, dried over a drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent to yield pure this compound.

Synthesis Workflow Diagram

Caption: Figure 2: A representative synthesis workflow for this compound.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While quantitative data is sparse in the literature, a qualitative profile has been established based on the behavior of analogous compounds. For researchers requiring precise solubility values, a detailed gravimetric method has been outlined. Furthermore, a representative synthesis pathway has been provided to aid in the understanding of this important chemical intermediate. The information and protocols presented herein are intended to support the research and development activities of scientists and professionals in the chemical and pharmaceutical industries.

References

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. pharmajournal.net [pharmajournal.net]

- 7. uomus.edu.iq [uomus.edu.iq]

Technical Guide: Physicochemical Properties of 4-bromo-2,6-dichloroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties, specifically the melting and boiling points, of the chemical compound 4-bromo-2,6-dichloroaniline. It includes standardized experimental protocols for the determination of these properties and a generalized workflow for chemical characterization.

Core Physicochemical Data

The melting and boiling points are critical parameters for the identification, purification, and handling of chemical substances. The data for this compound are summarized below.

| Property | Value | Source |

| Melting Point | 83-87 °C | [1][2] |

| 83.0-89.0 °C | [3] | |

| 85-88 °C | [4] | |

| Boiling Point | 256.5 ± 35.0 °C (Predicted) | [2] |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental in chemical analysis. The following are detailed methodologies for these measurements.

Melting Point Determination using Capillary Method

This method is widely used for its accuracy and the small amount of sample required.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Glass capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the solid will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to cause the solid to fall to the bottom. The packed sample height should be 2-3 mm.

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

Observe the sample through the magnifying lens.

-

-

Recording the Melting Range: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has turned into a clear liquid (the completion of melting). This range is the melting point.[1][5] A narrow melting range (0.5-1 °C) is indicative of a pure substance.

Boiling Point Determination using the Thiele Tube Method

This micro method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would first need to be melted to a liquid state for this procedure, or a different method for high-melting solids would be required. The following is a general procedure for liquids.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube or Durham tube

-

Capillary tube (sealed at one end)

-

Heat-resistant oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

Procedure:

-

Sample Preparation: Place a small amount of the liquid sample into the small test tube.

-

Assembly:

-

Place a capillary tube, with its sealed end facing up, into the liquid in the test tube.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Clamp the thermometer so that the assembly is immersed in the oil within the Thiele tube. The oil level should be above the side arm of the Thiele tube to ensure proper convection.[6][7]

-

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.[6][7] This will cause the oil to circulate and ensure uniform heating.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.

-

Recording the Boiling Point: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[6][7]

Chemical Characterization Workflow

The determination of physical properties such as melting and boiling points is an integral part of a broader workflow for chemical identification and characterization. The following diagram illustrates a generalized workflow.

References

- 1. Determination of Melting Point [wiredchemist.com]

- 2. phillysim.org [phillysim.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

Spectroscopic Analysis of 4-Bromo-2,6-dichloroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 4-bromo-2,6-dichloroaniline, a significant halogenated aromatic amine used in various chemical syntheses. The guide details its spectral characteristics through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering valuable data for substance identification, structural elucidation, and quality control.

Core Spectral Data

The following sections and tables summarize the essential quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals two main signals corresponding to the aromatic protons and the amine protons. Due to the symmetrical substitution on the aromatic ring, the two aromatic protons (H-3 and H-5) are chemically equivalent.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.31 | Singlet | 2H | Ar-H (H-3, H-5) |

| ~4.44 | Broad Singlet | 2H | -NH₂ |

| Solvent: CDCl₃, Frequency: 400 MHz |

¹³C NMR (Carbon NMR) Data

Due to the lack of readily available experimental data, the following are predicted chemical shifts for the carbon atoms in this compound. These predictions are based on established principles of NMR spectroscopy and comparative analysis of structurally similar substituted anilines. The symmetry of the molecule results in four distinct carbon signals.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~141 | C1 (Carbon bearing -NH₂) |

| ~132 | C3, C5 (Carbons bearing -H) |

| ~120 | C2, C6 (Carbons bearing -Cl) |

| ~115 | C4 (Carbon bearing -Br) |

| Note: These are predicted values and may differ from experimental results. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The data below is presented for a solid sample, typically analyzed as a KBr pellet or thin film.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3450 - 3350 | Medium, Sharp (Doublet) | N-H Stretch (asymmetric & symmetric) |

| ~3080 | Weak | Aromatic C-H Stretch |

| 1600 - 1450 | Medium-Strong | C=C Aromatic Ring Stretch |

| 1350 - 1250 | Strong | Aromatic C-N Stretch |

| 850 - 750 | Strong | C-Cl Stretch |

| 700 - 600 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The presence of bromine and chlorine isotopes results in a characteristic isotopic pattern for the molecular ion.

| m/z | Relative Intensity (%) | Assignment |

| 245 | 6.3 | [M+6]⁺ Isotope Peak |

| 243 | 45.0 | [M+4]⁺ Isotope Peak |

| 241 | 100.0 | [M+2]⁺ Isotope Peak (Base Peak) |

| 239 | 62.3 | [M]⁺ Molecular Ion |

| 162 | 13.2 | [M - Br]⁺ Fragment |

| 160 | 20.8 | [M - Br]⁺ Fragment Isotope |

| 126 | 8.3 | [C₅H₂ClN]⁺ Fragment |

| 124 | 24.7 | [C₅H₂ClN]⁺ Fragment Isotope |

| 90 | 6.1 | [C₅H₂N]⁺ Fragment |

Experimental Protocols & Workflow

The acquisition of high-quality spectral data relies on standardized experimental procedures.

Spectroscopic Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Measurement (¹H NMR):

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity by shimming.

-

Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

Instrumentation and Measurement (¹³C NMR):

-

Use the same sample.

-

Acquire the spectrum using a proton-decoupled pulse program.

-

Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2 seconds, and a significantly higher number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

-

-

Data Processing:

-

Apply Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum and apply baseline correction.

-

Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or an internal standard (e.g., TMS at δ 0.00 ppm).

-

Integrate the peaks in the ¹H spectrum to determine proton ratios.

-

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)

This method is suitable for acquiring the IR spectrum of solid this compound.

-

Sample Preparation:

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press.

-

Apply high pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.

-

-

Instrumentation and Measurement:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software automatically performs a Fourier transform on the interferogram to produce the IR spectrum.

-

The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the wavenumbers of significant absorption bands.

-

Mass Spectrometry (MS) Protocol (GC-MS with Electron Ionization)

This protocol describes the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrumentation and Measurement:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

Gas Chromatography (GC): The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or similar). A temperature program is used to elute the compound (e.g., start at 100°C, ramp to 280°C).

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analyzer: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

-

Detector: The detector records the abundance of each ion.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum for that peak, noting the molecular ion cluster ([M]⁺, [M+2]⁺, [M+4]⁺, etc.) to confirm the molecular weight and the presence of bromine and chlorine.

-

Identify and analyze major fragment ions to support structural elucidation.

-

Commercial Availability and Technical Guide for 4-Bromo-2,6-dichloroaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, purification, and analysis of 4-bromo-2,6-dichloroaniline. This key chemical intermediate is pivotal in the development of various active pharmaceutical ingredients (APIs) and agrochemicals, most notably as a precursor in the synthesis of fipronil, a widely used insecticide.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. It is typically offered in research quantities as well as in bulk for larger-scale manufacturing.

Table 1: Commercial Supplier Information for this compound

| Supplier | Typical Purity | Available Quantities |

| Sigma-Aldrich | ≥97%[1][2] | Grams to Kilograms |

| Thermo Fisher Scientific (Alfa Aesar) | 98%[3] | Grams to Kilograms |

| ChemicalBook | Varies by supplier (e.g., 99%)[4] | Grams to Metric Tons |

| IndiaMART | Varies by supplier | Kilograms to Metric Tons |

| NINGBO INNO PHARMCHEM CO.,LTD. | Minimum 97% | Bulk quantities |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, use in reactions, and for purification and analysis.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| CAS Number | 697-88-1 | [2] |

| Molecular Formula | C₆H₄BrCl₂N | [2] |

| Molecular Weight | 240.91 g/mol | [1][2] |

| Appearance | White to light brown crystalline solid | |

| Melting Point | 83-87 °C | [1][2] |

| Boiling Point | 256.5 °C at 760 mmHg | [5] |

| Density | 1.827 g/cm³ | [5] |

| Solubility | Insoluble in water; Soluble in ether and other organic solvents. The amino group can be protonated in aqueous acid, increasing solubility.[6] | [6] |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common laboratory-scale synthesis involves the bromination of 2,6-dichloroaniline.

Method: Bromination of 2,6-dichloroaniline

This method utilizes N-bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide (BPO) as a radical initiator in a carbon tetrachloride solution.[5]

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloroaniline in carbon tetrachloride (e.g., 30 mL).

-

Add N-bromosuccinimide (a slight molar excess) and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture to 60°C and maintain for approximately 7 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

The crude product can then be purified by column chromatography.

Purification of this compound

Purification of the crude product is crucial to achieve the desired purity for subsequent reactions. Column chromatography and recrystallization are common methods.

Method 1: Column Chromatography

Procedure:

-

Prepare a silica gel slurry in a non-polar eluent (e.g., petroleum ether).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude this compound in a minimal amount of the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a solvent system of petroleum ether and ethyl acetate (e.g., a 10:1 ratio).[5]

-

Collect the fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield the purified this compound as a light yellow solid.[5]

Method 2: Recrystallization

Procedure:

-

Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol or a mixture of ethanol and water).

-

If the solution is colored, a small amount of activated carbon can be added to decolorize it.

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals in a vacuum oven.

Analytical Methods

The purity and identity of this compound can be confirmed using various analytical techniques.

Table 3: Analytical Data for this compound

| Technique | Expected Results |

| ¹H NMR | The spectrum will show characteristic peaks for the aromatic protons. |

| ¹³C NMR | The spectrum will display signals corresponding to the carbon atoms in the molecule. |

| IR Spectroscopy | The spectrum will exhibit characteristic absorption bands for the N-H and C-H bonds, as well as the aromatic ring. |

| GC-MS | The gas chromatogram will show a single major peak, and the mass spectrum will have a molecular ion peak corresponding to the molecular weight of the compound.[7] |

| HPLC | A reverse-phase HPLC method can be used for purity analysis, typically with a mobile phase of acetonitrile and water.[8] |

Role in Synthesis of GABA Receptor Antagonist Insecticides

This compound is a critical building block in the synthesis of phenylpyrazole insecticides, such as fipronil.[5] These insecticides act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor in insects.

Caption: Synthesis of Fipronil and its antagonistic action on the insect GABA receptor.

Fipronil blocks the GABA-gated chloride channels in the central nervous system of insects.[9][10] This prevents the influx of chloride ions, leading to a lack of neuronal inhibition and resulting in hyperexcitation of the insect's nervous system, paralysis, and ultimately death.[10]

Quality Control Workflow

A robust quality control (QC) workflow is essential to ensure the consistent quality of this compound for use in research and manufacturing.

Caption: A typical quality control workflow for the manufacturing of this compound.

This workflow ensures that the final product meets all specifications for purity, identity, and physical properties before it is released for sale or use in further manufacturing processes.

References

- 1. This compound 97 697-88-1 [sigmaaldrich.com]

- 2. This compound 97 697-88-1 [sigmaaldrich.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. This compound | 697-88-1 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. reddit.com [reddit.com]

- 7. This compound | C6H4BrCl2N | CID 69680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Bromo-2-chloroaniline | C6H5BrClN | CID 610169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of Phenylpyrazole-Based GABA Receptor Antagonists from 4-Bromo-2,6-dichloroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of a phenylpyrazole-based GABA receptor antagonist, specifically 5-amino-1-(4-bromo-2,6-dichlorophenyl)-1H-pyrazole-3-carbonitrile, using 4-bromo-2,6-dichloroaniline as a key starting material. The synthetic route involves a two-step process: the conversion of the aniline to its corresponding phenylhydrazine via diazotization and reduction, followed by a cyclization reaction to form the pyrazole core. Furthermore, this document outlines experimental procedures for evaluating the pharmacological activity of the synthesized compound at GABA-A receptors, including radioligand binding assays and electrophysiological recordings. Quantitative data on the binding affinities of analogous compounds are presented in a structured table for comparative analysis. Diagrams illustrating the synthetic workflow and the GABA-A receptor signaling pathway are also provided to enhance understanding.

Introduction